

# Application Notes and Protocols for ICG-001 in In Vivo Experiments

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These application notes provide a comprehensive guide for researchers utilizing ICG-001, a selective inhibitor of the Wnt/ $\beta$ -catenin signaling pathway, in preclinical in vivo studies. ICG-001 specifically targets the interaction between  $\beta$ -catenin and CREB-binding protein (CBP), leading to the modulation of downstream gene transcription.

### **Data Presentation: Summary of In Vivo Dosages**

The following tables summarize the dosages of ICG-001 used in various animal models as reported in the literature. These tables are intended to serve as a starting point for experimental design. Researchers should optimize the dosage and administration schedule for their specific model and experimental goals.

Table 1: ICG-001 Dosage in Xenograft and Genetically Engineered Mouse Models of Cancer



Cancer Type	Animal Model	Dosage	Administrat ion Route & Frequency	Vehicle	Reference
Osteosarcom a	Nude mice (KHOS cell xenograft)	50 mg/kg/day	Intraperitonea I (i.p.), daily	DMSO	[1][2]
Multiple Myeloma	SCID-beige mice (RPMI- 8226 cell xenograft)	100 mg/kg	i.p., twice daily for 3 weeks	Not specified	[3]
Meningioma	Patient- derived xenografts (PDX) in mice	10 mg/kg	i.p., once a week for 8 weeks	20% PEG300, 5% solutol, 3.75% dextrose, 1% DMSO in PBS	Not specified
Colon Carcinoma	Nude mice (SW620 cell xenograft)	150 mg/kg	Intravenous (i.v.), for 19- 22 days	PBS	Not specified
Colon & Small Intestinal Polyps	Min mouse (APC mutation)	Not specified (water- soluble analog)	Not specified, for 9 weeks	Not specified	Not specified
Acute Lymphoblasti c Leukemia (ALL)	NSG mice (patient- derived xenografts)	50-100 mg/kg/day	Subcutaneou s osmotic minipump	Not specified	[4]



				20%
Pancreatic	Athymic nude	Not specified	i.p.	PEG300, 5%
Ductal	mice (AsPC-1			solutol,
Adenocarcino	orthotopic			3.75%
ma (PDAC)	xenograft)			dextrose in
				PBS

Table 2: ICG-001 Dosage in Other Disease Models

Disease Model	Animal Model	Dosage	Administrat ion Route & Frequency	Vehicle	Reference
Liver Fibrosis	CCl4-induced acute liver injury mouse model	5 mg/kg	Not specified	1% DMSO and 5% β- hydroxycyclo dextrin	[6]
Myocardial Infarction	Female Sprague- Dawley rats	50 mg/kg/day	Subcutaneou s injection, for 10 days	Not specified	[7]

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the in vivo administration of ICG-001.

## Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This protocol is adapted from a study investigating the efficacy of ICG-001 in a pancreatic ductal adenocarcinoma (PDAC) model[5].

#### 1. Cell Culture:

• Culture AsPC-1 human pancreatic cancer cells in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with



5% CO2.

- 2. Animal Model:
- Use 6-week-old female athymic nude mice.
- 3. Orthotopic Tumor Implantation:
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Surgically expose the pancreas.
- Inject 5 x 10^5 AsPC-1 cells suspended in a 1:1 mixture of Matrigel and RPMI medium into the tail of the pancreas.
- Suture the incision and allow the animals to recover.
- 4. ICG-001 Administration:
- Ten days post-tumor cell injection, randomize the mice into treatment and control groups.
- Prepare the ICG-001 formulation in a vehicle of 20% PEG300, 5% solutol, and 3.75% dextrose in PBS.
- Administer ICG-001 via intraperitoneal injection at the desired dosage and schedule. The vehicle alone is administered to the control group.
- 5. Monitoring and Endpoint:
- Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).
- Record animal body weight and monitor for any signs of toxicity.
- At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histology, western blotting, qPCR).



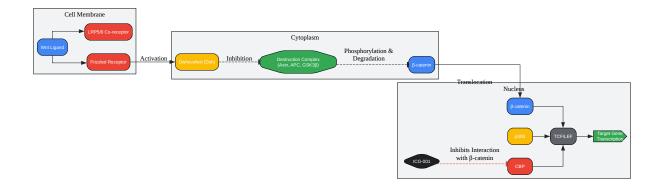
## Protocol 2: Subcutaneous Xenograft Model for Multiple Myeloma

This protocol is based on a study evaluating the anti-tumor effects of ICG-001 in a multiple myeloma model[3].

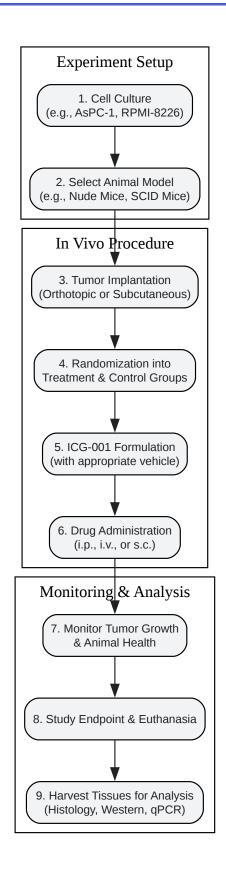
- 1. Cell Culture:
- Culture human RPMI-8226 multiple myeloma cells in an appropriate medium as recommended by the supplier.
- 2. Animal Model:
- Use SCID-beige mice.
- 3. Subcutaneous Tumor Implantation:
- Subcutaneously inject 5 x 10<sup>6</sup> RPMI-8226 cells into the flank of the mice.
- 4. ICG-001 Administration:
- Allow the tumors to become measurable (approximately 3 weeks).
- Randomize the mice into treatment and control groups.
- Administer ICG-001 intraperitoneally at a dose of 100 mg/kg twice daily for 3 weeks. A
  vehicle control should be administered to the control group.
- 5. Monitoring and Endpoint:
- Measure tumor size twice a week using calipers. Calculate tumor volume using the formula:
   volume = (width)^2 x length/2.
- At the study endpoint, euthanize the mice and collect tumors for further analysis.

# Mandatory Visualizations Signaling Pathway Diagram









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